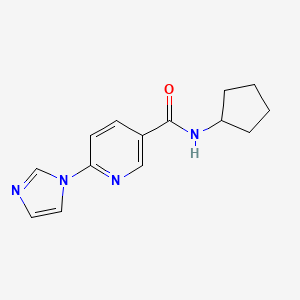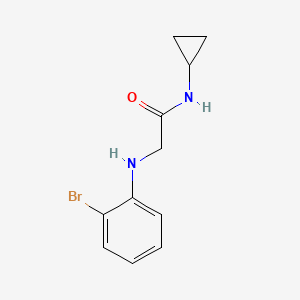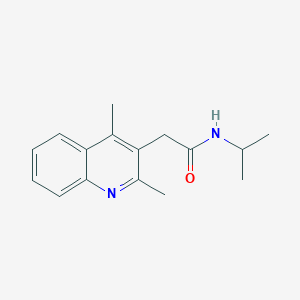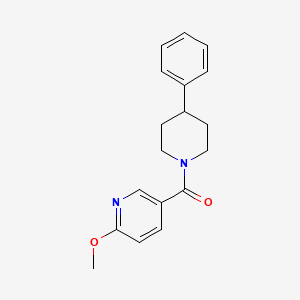
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide, also known as JNJ-54175446, is a novel and potent inhibitor of the protein kinase C (PKC) isozymes. This compound has shown promising results in preclinical studies, and it has the potential to be used in the treatment of various diseases, including cancer and diabetes.
Wirkmechanismus
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide works by inhibiting the activity of PKC isozymes, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. In addition, N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide can improve glucose uptake and insulin sensitivity in insulin-resistant cells by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.
Biochemical and Physiological Effects:
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of PKC activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the improvement of glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes. N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has also been shown to reduce inflammation and oxidative stress in various tissues, including the liver and the heart.
Vorteile Und Einschränkungen Für Laborexperimente
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has several advantages for lab experiments, including its potent inhibitory activity against PKC isozymes, its anticancer effects in various cancer cell lines, and its ability to improve glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes. However, N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide, including the evaluation of its efficacy and safety in clinical trials, the identification of its molecular targets and signaling pathways, and the development of novel formulations and delivery methods. In addition, N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide could be used in combination with other anticancer or antidiabetic drugs to enhance their efficacy and reduce their side effects. Finally, N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide could be used as a tool compound to study the role of PKC isozymes in various cellular processes and diseases.
Synthesemethoden
The synthesis of N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves several steps, including the preparation of the starting material, the formation of the indole ring, and the introduction of the pyridine and carboxamide groups. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been extensively studied in vitro and in vivo, and it has shown potent inhibitory activity against various PKC isozymes, including PKCα, PKCβ, and PKCθ. This compound has been shown to have anticancer effects in several cancer cell lines, including breast, prostate, and lung cancer cells. N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has also been shown to improve glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes.
Eigenschaften
IUPAC Name |
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-5-6-15-14(8-12)9-16(19-15)17(21)20(2)11-13-4-3-7-18-10-13/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRCIAGDESPBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)N(C)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)


![N-methyl-N-[(4-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7470919.png)
![4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
![3-propylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470926.png)

![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)



![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)